molecular formula C16H23ClN2 B12470328 2-chloro-1-nonyl-1H-benzimidazole

2-chloro-1-nonyl-1H-benzimidazole

Cat. No.: B12470328
M. Wt: 278.82 g/mol
InChI Key: GIJVAXNODRBWON-UHFFFAOYSA-N
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Description

2-Chloro-1-nonyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The addition of a nonyl group and a chlorine atom to the benzimidazole structure can potentially enhance its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-nonyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid, followed by chlorination and alkylation reactions. One common method involves the reaction of o-phenylenediamine with nonyl aldehyde to form the intermediate, which is then chlorinated using thionyl chloride or phosphorus pentachloride . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. These methods allow for better control over reaction parameters and scalability . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-nonyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-nonyl-1H-benzimidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-nonyl-1H-benzimidazole is unique due to the presence of both the nonyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C16H23ClN2

Molecular Weight

278.82 g/mol

IUPAC Name

2-chloro-1-nonylbenzimidazole

InChI

InChI=1S/C16H23ClN2/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)18-16(19)17/h8-9,11-12H,2-7,10,13H2,1H3

InChI Key

GIJVAXNODRBWON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2N=C1Cl

Origin of Product

United States

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